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Compound of Interest

Compound Name: LML134

Cat. No.: B2814439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
LML134 is a potent and selective histamine H3 receptor (H3R) inverse agonist developed for

the treatment of excessive sleep disorders, such as narcolepsy and shift-work disorder.[1][2] Its

mechanism of action involves blocking the constitutively active H3 autoreceptors on

histaminergic neurons, leading to increased histamine synthesis and release in the brain.[3][4]

Elevated synaptic histamine levels subsequently activate postsynaptic H1 receptors, which play

a crucial role in promoting and maintaining wakefulness.[4][5] A key characteristic of LML134 is

its rapid oral absorption and short half-life, a profile designed to enhance wakefulness during

the day without causing insomnia after nocturnal administration.[1][6]

These application notes provide detailed protocols for the formulation and in vivo evaluation of

LML134 in preclinical animal models, specifically focusing on pharmacokinetic and receptor

occupancy studies in rats.
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Property Value Reference

Chemical Name

1-(1-methyl-6-oxo-1,6-

dihydropyridazin-3-yl)piperidin-

4-yl 4-cyclobutylpiperazine-1-

carboxylate

[2]

Molecular Formula C19H29N5O3 [3]

CAS Registry No. 1542135-76-1 [3]

Mechanism of Action
Histamine H3 Receptor (H3R)

Inverse Agonist
[1][2]

Solubility Water-soluble [6]

Permeability Good permeability [6]

Preclinical Data Summary: In Vivo Studies in Rats
The following tables summarize key in vitro and in vivo pharmacokinetic and receptor

occupancy data for LML134, primarily from studies conducted in male Sprague-Dawley rats.

Table 1: In Vitro H3 Receptor Binding and Activity
Parameter Species Value (nM) Reference

Ki (cAMP Assay) Human 0.3 [6]

Ki (Binding Assay) Human 12 [6]

Table 2: Pharmacokinetic Parameters of LML134 in Male
Sprague-Dawley Rats
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Route
Dose
(mg/kg)

tmax (h) t½ (h)
Fraction
Absorbed
(%)

Plasma
Protein
Binding
(Fu, %)

Referenc
e

Intravenou

s (i.v.)
1 - 0.44 - 39.0 [6]

Oral (p.o.) 10 0.5 - 44 39.0 [6]

tmax: Time to maximum plasma concentration; t½: Terminal half-life; Fu: Fraction unbound.

Table 3: Ex Vivo H3 Receptor Occupancy in Male
Sprague-Dawley Rat Brain

Route Dose (mg/kg)
Time Post-
Dose (h)

Receptor
Occupancy
(%)

Reference

Oral (p.o.) 10 1 ~75% (peak) [1]

Oral (p.o.) 10 4 ~25% [1]

Signaling Pathway and Experimental Workflow
Histamine H3 Receptor Signaling Pathway
LML134 acts as an inverse agonist at the histamine H3 receptor, which is a presynaptic

autoreceptor that tonically inhibits the release of histamine. By blocking this receptor, LML134
disinhibits the histaminergic neuron, leading to increased histamine release into the synaptic

cleft. This histamine then binds to postsynaptic H1 receptors to promote arousal and

wakefulness.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b2814439?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9198498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9198498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9198498/
https://www.mdpi.com/1999-4923/15/4/1100
https://research.amanote.com/publication/uqapAXQBKQvf0BhiGF9b/the-discovery-of-lml134-a-histamine-h3-receptor-inverse-agonist-for-the-clinical
https://pubmed.ncbi.nlm.nih.gov/30957954/
https://pubmed.ncbi.nlm.nih.gov/30957954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11087455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11087455/
http://www.currentseparations.com/issues/18-4/pdf/chandrani.pdf
https://www.benchchem.com/product/b2814439#lml134-formulation-for-animal-studies
https://www.benchchem.com/product/b2814439#lml134-formulation-for-animal-studies
https://www.benchchem.com/product/b2814439#lml134-formulation-for-animal-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2814439?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2814439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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